1-(1,2,4-Oxadiazol-3-yl)-7-phenylheptan-1-one
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Overview
Description
1-(1,2,4-Oxadiazol-3-yl)-7-phenylheptan-1-one is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,2,4-Oxadiazol-3-yl)-7-phenylheptan-1-one can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes with organic bases. This method is efficient and straightforward, requiring the preparation of O-acylamidoximes as a preliminary step . Another method involves a one-pot synthesis directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases . Additionally, oxidative cyclizations have been employed, although they are less common .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. The one-pot synthesis method is particularly favored in industrial settings due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,4-Oxadiazol-3-yl)-7-phenylheptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine to form aromatic pyrazoline derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Bromine in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, pyrazoline derivatives, and reduced forms of the original compound .
Scientific Research Applications
1-(1,2,4-Oxadiazol-3-yl)-7-phenylheptan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)-7-phenylheptan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(1,2,4-Oxadiazol-3-yl)-7-phenylheptan-1-one can be compared with other oxadiazole derivatives, such as:
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and density.
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Exhibits similar energetic properties.
1,2,5-Oxadiazole (Furazan) Derivatives: These compounds have improved density and thermal stability compared to their carbocyclic analogs.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a variety of applications .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)-7-phenylheptan-1-one |
InChI |
InChI=1S/C15H18N2O2/c18-14(15-16-12-19-17-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2 |
InChI Key |
YLPRJWHRSWGCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NOC=N2 |
Origin of Product |
United States |
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